2-bromo-1-[3-(2-methoxyphenoxy)propoxy]-4-methylbenzene
Overview
Description
2-Bromo-1-[3-(2-methoxyphenoxy)propoxy]-4-methylbenzene is an organic compound with a complex structure that includes a bromine atom, a methoxyphenoxy group, and a propoxy group attached to a methylbenzene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-[3-(2-methoxyphenoxy)propoxy]-4-methylbenzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the bromination of 4-methylbenzene to introduce the bromine atom. This is followed by the reaction with 3-(2-methoxyphenoxy)propoxy group under specific conditions to achieve the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium complexes to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-[3-(2-methoxyphenoxy)propoxy]-4-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce aldehydes or acids.
Scientific Research Applications
2-Bromo-1-[3-(2-methoxyphenoxy)propoxy]-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-1-[3-(2-methoxyphenoxy)propoxy]-4-methylbenzene involves its interaction with specific molecular targets. The bromine atom and methoxyphenoxy group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new bonds. Additionally, its structure allows it to interact with biological molecules, potentially inhibiting or modifying their activity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-methoxyphenol: Similar in structure but lacks the propoxy and methyl groups.
2-Bromo-3,3,3-trifluoropropene: Contains a bromine atom but has different functional groups and applications.
Uniqueness
Its ability to participate in diverse chemical reactions and its potential use in various fields of research make it a valuable compound for scientific study .
Properties
IUPAC Name |
2-bromo-1-[3-(2-methoxyphenoxy)propoxy]-4-methylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO3/c1-13-8-9-15(14(18)12-13)20-10-5-11-21-17-7-4-3-6-16(17)19-2/h3-4,6-9,12H,5,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEFOGQXLVLGGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=CC=CC=C2OC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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